molecular formula C12H20O4 B14282493 Propanedioic acid, heptylidene-, dimethyl ester CAS No. 124956-89-4

Propanedioic acid, heptylidene-, dimethyl ester

Cat. No.: B14282493
CAS No.: 124956-89-4
M. Wt: 228.28 g/mol
InChI Key: SCYKHSKEHBXKBS-UHFFFAOYSA-N
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Description

Propanedioic acid, heptylidene-, dimethyl ester is an organic compound with the molecular formula C10H16O4 It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a heptylidene group, and the carboxylic acid groups are esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, heptylidene-, dimethyl ester typically involves the esterification of malonic acid derivatives. One common method is the reaction of heptylidene malonic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, heptylidene-, dimethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

    Oxidation: The heptylidene group can be oxidized to form different functional groups.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: Heptylidene malonic acid and methanol.

    Oxidation: Various oxidized derivatives of the heptylidene group.

    Substitution: Substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Propanedioic acid, heptylidene-, dimethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanedioic acid, heptylidene-, dimethyl ester depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformation through various pathways. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester of malonic acid without the heptylidene group.

    Diethyl malonate: Another ester of malonic acid with ethyl groups instead of methyl groups.

    Malonic acid: The parent compound with carboxylic acid groups instead of ester groups.

Uniqueness

Propanedioic acid, heptylidene-, dimethyl ester is unique due to the presence of the heptylidene group, which imparts different chemical properties and reactivity compared to simpler malonic acid derivatives. This uniqueness makes it valuable for specific synthetic applications and potential biological activities.

Properties

CAS No.

124956-89-4

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

dimethyl 2-heptylidenepropanedioate

InChI

InChI=1S/C12H20O4/c1-4-5-6-7-8-9-10(11(13)15-2)12(14)16-3/h9H,4-8H2,1-3H3

InChI Key

SCYKHSKEHBXKBS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=C(C(=O)OC)C(=O)OC

Origin of Product

United States

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